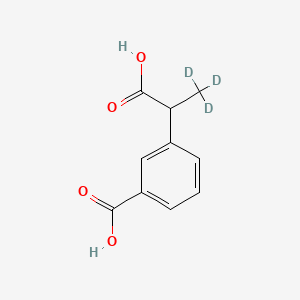
3-Carboxy-alpha-methylbenzeneacetic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is a deuterated analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves several steps. One common method includes the condensation reaction of alpha-methylbenzeneacetone with nitrobenzeneacetone to form 2-methyl-3-phenyl-2-nitropropene. This intermediate is then subjected to hydroxymethylation to produce 3-hydroxy-2-methyl-3-phenylpropionic acid. Finally, carboxylation of this compound yields 3-Carboxy-alpha-methylbenzeneacetic Acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an impurity standard for Ketoprofen, aiding in the quality control of pharmaceutical products.
Industry: The compound is used in the development and testing of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it is often used to trace metabolic pathways and study the kinetics of chemical reactions. The presence of deuterium allows for the differentiation between the compound and its non-deuterated counterpart, providing insights into the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
3-Carboxy-alpha-methylbenzeneacetic Acid: The non-deuterated version, used as an impurity standard for Ketoprofen.
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.
3-Hydroxy-2-methyl-3-phenylpropionic Acid: An intermediate in the synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid.
These compounds share similar chemical structures but differ in their specific applications and properties, with this compound being particularly valuable for research due to its stable isotope labeling.
Properties
IUPAC Name |
3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOZEBXQQUHQW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)
![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)





![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)
